2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by condensation with thiourea to form a pyrimidine-thiol derivative . This intermediate can then be further transformed into the desired compound through various cyclization and functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-N-oxide derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylate
- Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
Uniqueness
2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a dihydropyridine ring allows for diverse functionalization and potential therapeutic applications.
Properties
IUPAC Name |
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(11(15)16)3-4-9(13-10)7-2-1-5-12-6-7/h1-6H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZPPPFCSRLPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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